2-(4-Hydroxyphenyl)oxazole-4-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxyphenyl)oxazole-4-carboxylic acid is a heterocyclic compound that contains both an oxazole ring and a carboxylic acid group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the hydroxyphenyl group adds to its versatility, making it a valuable scaffold for the development of new molecules with diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Hydroxyphenyl)oxazole-4-carboxylic acid typically involves the cyclization of β-hydroxy amides. One common method includes the use of Deoxo-Fluor® as a fluorinating agent to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazoline intermediate is then oxidized to the oxazole using commercial manganese dioxide packed in a flow reactor .
Industrial Production Methods: While specific industrial production methods for 2-(4-Hydroxyphenyl)oxazole-4-carboxylic acid are not widely documented, the general approach involves scalable flow synthesis techniques. These methods offer advantages such as improved safety profiles and higher purity of the final product without the need for extensive purification steps .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Hydroxyphenyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The oxazoline intermediate can be oxidized to the oxazole using reagents like manganese dioxide.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used for the oxidation of oxazolines to oxazoles.
Substitution: Reagents such as halides and bases can be used for nucleophilic substitution reactions on the hydroxyphenyl group.
Major Products: The major products formed from these reactions include various substituted oxazole derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxyphenyl)oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential antimicrobial and anti-biofilm activities.
Medicine: It is being explored for its potential use in developing new therapeutic agents due to its biological activity.
Wirkmechanismus
The mechanism of action of 2-(4-Hydroxyphenyl)oxazole-4-carboxylic acid involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Oxazolecarboxylic acid: This compound lacks the hydroxyphenyl group, making it less versatile in terms of chemical modifications.
2-(2-Hydroxyphenyl)-2-oxazolin-4-carbonyl group: This compound has a similar structure but differs in the position of the hydroxy group, which can affect its reactivity and biological activity.
Uniqueness: 2-(4-Hydroxyphenyl)oxazole-4-carboxylic acid is unique due to the presence of both the hydroxyphenyl and oxazole moieties, which confer a combination of chemical reactivity and biological activity not found in simpler oxazole derivatives.
Eigenschaften
Molekularformel |
C10H7NO4 |
---|---|
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
2-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-7-3-1-6(2-4-7)9-11-8(5-15-9)10(13)14/h1-5,12H,(H,13,14) |
InChI-Schlüssel |
GUAZZCIPXOGMQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC(=CO2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.